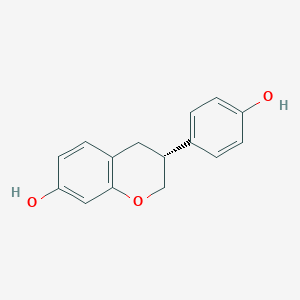

(R)-Equol

Übersicht

Beschreibung

(R)-Equol ist ein nicht-steroidales Östrogen, das durch den Stoffwechsel des Isoflavonoid-Phytoöstrogens Daidzein durch die menschliche Darmflora entsteht . Es ist ein chirales Molekül, das in zwei enantiomeren Formen existiert: (S)-Equol und this compound. Während (S)-Equol natürlicherweise im Menschen und in Tieren produziert wird, kann this compound chemisch synthetisiert werden . Diese Verbindung hat aufgrund ihrer potenziellen gesundheitlichen Vorteile und ihrer Rolle in verschiedenen biologischen Prozessen großes Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

(R)-Equol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reduktion von Daidzein, einem in Sojabohnen vorkommenden Isoflavon, unter Verwendung spezifischer Bakterienstämme, die die notwendigen Enzyme besitzen . Der Syntheseweg umfasst typischerweise:

Hydrierung: Daidzein wird in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas hydriert, um Dihydrodaidzein zu erzeugen.

Mikrobielle Reduktion: Dihydrodaidzein wird dann von bestimmten Darmbakterien, wie z. B. Slackia isoflavoniconvertens, zu this compound reduziert.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet häufig biotechnologische Verfahren unter Verwendung gentechnisch veränderter Mikroorganismen, die Daidzein effizient in this compound umwandeln können. Diese Verfahren sind für die großtechnische Produktion optimiert und gewährleisten eine hohe Ausbeute und Reinheit der Verbindung .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Equolchinon zu bilden, ein reaktives Zwischenprodukt.

Reduktion: Es kann zu Dihydroequol reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Säurechloride oder Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Equolchinon: Durch Oxidation gebildet.

Dihydroequol: Durch Reduktion gebildet.

Substituierte Equol-Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Modellverbindung verwendet, um das Verhalten von nicht-steroidalen Östrogenen und ihre Wechselwirkungen mit verschiedenen chemischen Reagenzien zu untersuchen. Es dient auch als Vorläufer für die Synthese anderer biologisch aktiver Verbindungen .

Biologie

This compound wird auf seine Rolle bei der Modulation der Östrogenrezeptoraktivität untersucht. Es hat sich gezeigt, dass es bevorzugt an den Östrogenrezeptor Alpha (ERα) bindet und verschiedene biologische Prozesse beeinflusst .

Medizin

In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Menopausalsymptomen, Osteoporose und hormonabhängigen Krebserkrankungen untersucht. Seine Fähigkeit, Östrogenrezeptoren zu modulieren, macht es zu einem Kandidaten für selektive Östrogenrezeptormodulator-(SERM-)Therapien .

Industrie

In der Industrie wird this compound zur Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet, die darauf abzielen, die Gesundheit von Frauen zu verbessern. Es wird auch auf seine antioxidativen Eigenschaften in kosmetischen Formulierungen untersucht .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Bindung an Östrogenrezeptoren aus. Es hat eine höhere Affinität für den Östrogenrezeptor Alpha (ERα) im Vergleich zum Östrogenrezeptor Beta (ERβ). Nach der Bindung moduliert this compound die Transkription von östrogenabhängigen Genen und beeinflusst so verschiedene physiologische Prozesse wie Zellproliferation, -differenzierung und -apoptose .

Analyse Chemischer Reaktionen

Types of Reactions

®-Equol undergoes various chemical reactions, including:

Oxidation: ®-Equol can be oxidized to form equol quinone, a reactive intermediate.

Reduction: It can be reduced to form dihydroequol.

Substitution: ®-Equol can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

Equol Quinone: Formed through oxidation.

Dihydroequol: Formed through reduction.

Substituted Equol Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cancer Prevention

Mechanisms of Action

(R)-Equol exhibits strong anticancer properties, particularly against hormone-dependent cancers such as breast and prostate cancer. Studies indicate that this compound can inhibit the proliferation of cancer cells through its interaction with estrogen receptors. Specifically, it has been shown to induce transactivation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are crucial in mediating estrogen's effects on target tissues .

Case Studies and Findings

- Breast Cancer: Research has demonstrated that this compound can modulate gene expression related to cell proliferation and apoptosis in breast cancer cell lines. In vitro studies have shown that both this compound and its racemic form can inhibit the growth of breast cancer cells by inducing apoptosis and reducing cell invasion .

- Prostate Cancer: Similar effects have been observed in prostate cancer models, where this compound has been reported to suppress tumor growth and metastasis. The compound's ability to bind preferentially to ERβ suggests a mechanism for its protective effects against prostate malignancies .

Cardiovascular Health

Role in Hormonal Regulation

This compound has been implicated in cardiovascular health through its potential to regulate hormone levels and reduce oxidative stress. Studies suggest that it may influence urinary estradiol levels, thereby affecting cardiovascular risk factors in postmenopausal women .

Research Insights

- A systematic review highlighted that higher urinary levels of this compound are associated with improved cardiovascular outcomes, potentially due to its antioxidant properties and ability to modulate lipid profiles .

Dermatological Applications

Cosmetic Uses

The application of this compound in dermatology is gaining traction due to its antioxidant properties. It is being explored as a cosmeceutical agent that can improve skin health by protecting against UV-induced damage and enhancing skin hydration .

Clinical Studies

- A placebo-controlled pilot study evaluated the efficacy of topical formulations containing (R/S)-Equol on skin health in adult men. Results indicated significant improvements in skin hydration and elasticity, suggesting its potential as an active ingredient in skincare products .

Metabolic Pathways

Synthesis and Bioavailability

The metabolic pathways of this compound are crucial for understanding its bioavailability and therapeutic potential. It is primarily synthesized from daidzein through microbial metabolism in the gut. Variability in gut microbiota composition among individuals can affect the conversion efficiency to this compound, influencing its biological effects .

Research Findings

- Recent studies have proposed novel synthesis methods for this compound that enhance yield while maintaining cost-effectiveness for potential industrial applications. These methods include multi-step synthetic approaches utilizing resorcinol derivatives as starting materials .

Summary Table: Applications of this compound

Wirkmechanismus

®-Equol exerts its effects primarily through binding to estrogen receptors. It has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). Upon binding, ®-equol modulates the transcription of estrogen-responsive genes, influencing various physiological processes such as cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-Equol: Das Enantiomer von (R)-Equol, das natürlicherweise im Menschen und in Tieren produziert wird.

Daidzein: Das Vorläuferisoflavon, aus dem this compound gewonnen wird.

Genistein: Ein weiteres Isoflavon mit östrogener Aktivität.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner selektiven Bindungsaffinität für den Östrogenrezeptor Alpha (ERα), was es von (S)-Equol unterscheidet, das bevorzugt an den Östrogenrezeptor Beta (ERβ) bindet. Diese selektive Bindungseigenschaft macht this compound zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen .

Biologische Aktivität

(R)-Equol, a metabolite derived from the isoflavone daidzein, has garnered significant attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various health conditions, and relevant research findings.

This compound is a chiral compound that exhibits distinct biological activities compared to its enantiomer, (S)-equol. It primarily functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) signaling pathways in various tissues. Research indicates that this compound can activate both ERα and ERβ, albeit with differing potencies and effects depending on the cellular context.

Binding Affinity and Activation

- Binding Affinity : this compound has been shown to possess a relative molar binding affinity for ERs that is significantly higher than that of its precursor daidzein but lower than estradiol. Specifically, studies report a binding affinity of approximately 0.4 relative to estradiol .

- Transactivation Studies : In vitro studies demonstrate that this compound induces ERα and ERβ transactivation in a dose-dependent manner. For instance, in HepG2 cells, this compound at 10 µM resulted in significant transactivation of ERα (24.2 ± 5.2) compared to control .

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits associated with equol production. A cross-sectional study involving 979 Japanese men revealed that individuals capable of producing equol exhibited significantly lower odds of atherosclerotic changes in the aorta compared to non-producers (odds ratio: 0.62) . Additionally, equol producers showed improved vascular function and reduced cardiovascular disease risk factors.

Menopausal Symptoms

Clinical trials have indicated that this compound supplementation can alleviate menopausal symptoms such as hot flashes and vasomotor symptoms in peri- and post-menopausal women. A systematic review noted significant improvements in these symptoms among women receiving equol compared to those receiving placebo .

Cancer Prevention

This compound has been investigated for its chemopreventive properties, particularly concerning hormone-related cancers such as breast and prostate cancer. Animal studies suggest that while (S)-equol does not promote tumor growth, this compound may exhibit chemopreventive effects by inhibiting the proliferation of cancer cells . Furthermore, observational studies indicate that equol producers may have a more favorable prognosis regarding breast cancer recurrence .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318590 | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221054-79-1 | |

| Record name | (+)-Equol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221054-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.